2-Butyl-4,6-dihydroxybenzoic acid
Description
Properties
IUPAC Name |
2-butyl-4,6-dihydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-3-4-7-5-8(12)6-9(13)10(7)11(14)15/h5-6,12-13H,2-4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVYYQAXKLEYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=CC(=C1)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 2 Butyl 4,6 Dihydroxybenzoic Acid
Established Synthetic Routes to 2-Butyl-4,6-dihydroxybenzoic Acid
The synthesis of this compound is logically approached through the carboxylation of 4-butylresorcinol (B146731). The methods described are based on well-established reactions for the carboxylation of phenols and resorcinols.
Kolbe-Schmitt Reaction Variations for this compound
The Kolbe-Schmitt reaction is a cornerstone in the synthesis of aromatic hydroxy acids. wikipedia.orgbyjus.com It involves the nucleophilic addition of a phenoxide ion to carbon dioxide, typically under pressure and elevated temperature, followed by acidification to yield the carboxylic acid. wikipedia.orgbyjus.com For the synthesis of this compound, the starting material would be the corresponding phenoxide derived from 4-butylresorcinol.
The general mechanism proceeds by first treating 4-butylresorcinol with a strong base, such as an alkali metal hydroxide (B78521), to form the more reactive diphenoxide. This intermediate is then heated with carbon dioxide under pressure. wikipedia.org The electrophilic carbon of CO2 attacks the electron-rich aromatic ring, leading to the formation of a carboxylate group. Subsequent treatment with an acid, like sulfuric or hydrochloric acid, protonates the carboxylate and the phenoxide groups to give the final product. byjus.comyoutube.com
In the context of resorcinol (B1680541) itself, the reaction can yield different isomers, such as 2,6-dihydroxybenzoic acid (γ-resorcylic acid) and 2,4-dihydroxybenzoic acid (β-resorcylic acid). google.comguidechem.com Reaction conditions, including temperature, pressure, and the choice of solvent and base, are critical in directing the regioselectivity of the carboxylation. It is plausible that similar control over isomer formation would be observed in the carboxylation of 4-butylresorcinol.
Alkali Metal Salt Methods in this compound Preparation
The choice of alkali metal is a critical parameter in the Kolbe-Schmitt reaction. wikipedia.orgbyjus.com The synthesis of 2,6-dihydroxybenzoic acid from resorcinol often employs alkali metal carbonates or bicarbonates in a solvent under CO2 pressure. google.comguidechem.com For example, a patented method describes reacting resorcinol with an alkali metal salt like potassium carbonate in absolute ethanol (B145695) at temperatures of 130–150 °C and pressures of 1.35–1.45 MPa. google.com
The nature of the alkali metal cation (e.g., Na+ vs. K+) can influence the position of carboxylation. In the synthesis of hydroxybenzoic acids from phenol, the use of potassium hydroxide tends to favor the formation of the para-isomer (4-hydroxybenzoic acid). wikipedia.orgbyjus.com For dihydroxy- and polyhydroxyphenols like resorcinol, the conditions are generally milder than for monohydric phenols. youtube.com
A process for preparing 2,4-dihydroxybenzoic acid utilizes a mixture of sodium and potassium bicarbonates or carbonates in a solids mixer under a carbon dioxide atmosphere. google.com This method highlights the utility of mixed alkali metal salts to achieve efficient solid-phase carboxylation. google.com Such an approach could be adapted for the carboxylation of 4-butylresorcinol, where the specific ratio of sodium to potassium salts could be optimized to favor the desired this compound isomer. The coordination of the alkali metal cation with the hydroxyl groups of the resorcinol derivative plays a key role in the reaction mechanism and the ultimate structural outcome. nih.gov
Solvent-Free Synthesis Approaches for this compound
Solvent-free or solid-phase synthesis offers potential advantages in terms of reduced environmental impact and simplified product work-up. A patented method for the preparation of 2,4-dihydroxybenzoic acid from resorcinol demonstrates such an approach. google.com The reaction is carried out in a solids mixer by heating resorcinol with a mixture of sodium and potassium bicarbonate in a stream of carbon dioxide at temperatures between 80 and 140 °C. google.com This solid-phase carboxylation avoids the use of bulk organic solvents. Given its success with resorcinol, this solvent-free methodology presents a viable and environmentally conscious route for the synthesis of this compound from 4-butylresorcinol.
Precursor Chemistry and Intermediate Transformations in this compound Synthesis
The synthesis of the target molecule is fundamentally dependent on the availability and chemistry of its precursors, most notably 4-butylresorcinol.
Role of 2-Butyl-4,6-dihydroxybenzaldehyde as a Synthetic Intermediate
While direct literature on the synthesis and use of 2-Butyl-4,6-dihydroxybenzaldehyde is scarce, its role as a potential intermediate can be inferred from established chemical transformations. Benzaldehydes can be readily oxidized to their corresponding benzoic acids. Therefore, a synthetic strategy could involve the initial preparation of 2-Butyl-4,6-dihydroxybenzaldehyde followed by an oxidation step.
The synthesis of the aldehyde itself would likely start from 4-butylresorcinol via a formylation reaction. Various methods exist for the formylation of phenols, such as the Vilsmeier-Haack, Gattermann, or Duff reactions. For example, a large-scale preparation of 2,4-dihydroxybenzaldehyde (B120756) from resorcinol has been developed using a variation of the Vilsmeier-Haack reaction, employing oxalyl chloride in acetonitrile (B52724) and DMF to generate an isolatable formamidinium salt intermediate. google.com Applying such a formylation reaction to 4-butylresorcinol could potentially yield 2-Butyl-4,6-dihydroxybenzaldehyde, which could then be oxidized to this compound. However, controlling the regioselectivity of the formylation on the substituted resorcinol ring would be a key challenge.
Conversion Mechanisms from Related Resorcinol Derivatives
The most direct and plausible synthetic pathway to this compound begins with the readily accessible precursor, 4-butylresorcinol. The synthesis of this key resorcinol derivative is typically achieved in two steps from resorcinol.
Step 1: Synthesis of 4-Butyrylresorcinol The first step is a Friedel-Crafts acylation of resorcinol with a butyrylating agent. This is commonly done by reacting resorcinol with butyric acid in the presence of a Lewis acid catalyst like zinc chloride, often in a solvent such as toluene. patsnap.com The mixture is heated to drive the reaction, yielding 4-butyrylresorcinol.
Step 2: Reduction of 4-Butyrylresorcinol to 4-Butylresorcinol The second step involves the reduction of the ketone group of 4-butyrylresorcinol to a methylene (B1212753) group. Several reduction methods are effective:
Catalytic Hydrogenation: A modern and environmentally friendly method involves catalytic hydrogenation. One patented process uses 5% Palladium on carbon (Pd/C) as the catalyst with polymethylhydrosiloxane (B1170920) (PMHS) as a convenient hydrogen source in an alcohol solvent like methanol (B129727) or ethanol. patsnap.com This method proceeds under mild conditions (e.g., 50-60 °C) and gives high purity and good yield. patsnap.com
Wolff-Kishner Reduction (Huang Minlon modification): This classic method involves heating the ketone (4-butyrylresorcinol) with hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. google.com The reaction first forms a hydrazone, which then eliminates nitrogen gas upon heating to yield the reduced alkyl group. google.com
The reaction conditions for these transformations are summarized in the table below.
Table 1: Synthesis of 4-Butylresorcinol from Resorcinol
| Step | Reactants | Reagents/Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Acylation | Resorcinol, Butyric acid | Zinc Chloride | Toluene | 105-110°C, 4-6 h | 4-Butyrylresorcinol | 84.7% | patsnap.com |
| Reduction | 4-Butyrylresorcinol | 5% Pd/C, PMHS | Methanol | 50°C, 3-4 h | 4-Butylresorcinol | 72.3% | patsnap.com |
| Reduction | 4-Butyrylresorcinol | Hydrazine hydrate, KOH | Diethylene glycol | 190-200°C | 4-Butylresorcinol | >90% | google.com |
Once 4-butylresorcinol is obtained, it can be converted to this compound via the carboxylation methods described in section 2.1, such as the Kolbe-Schmitt reaction. This final transformation introduces the carboxylic acid group onto the aromatic ring, completing the synthesis.
Derivatization Strategies and Functionalization of this compound
The functionalization of this compound primarily involves reactions of its carboxyl and hydroxyl groups. These derivatizations are key to creating new molecules with tailored properties.
Esterification Reactions and Ester Derivative Synthesis
Esterification of the carboxylic acid group in this compound is a fundamental derivatization strategy. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com The water produced as a byproduct is typically removed to improve the yield.
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen atom of the alcohol. A tetrahedral intermediate is formed, followed by the elimination of a water molecule to yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com
While specific studies on the esterification of this compound are not prevalent, the principles are well-established from studies on analogous compounds. For instance, the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with various long-chain alcohols (C8-C20) is performed at elevated temperatures (110°-150° C) using a strongly acidic ion-exchange resin as a recyclable catalyst. google.com Similarly, esters of 2,4-dihydroxybenzoic acid have been synthesized and studied for their biological activities. researchgate.net These methods are directly applicable to the synthesis of a wide array of 2-butyl-4,6-dihydroxybenzoate esters.
Table 1: Examples of Esterification Reactions This table is illustrative and based on general esterification principles.
| Reactant Alcohol | Catalyst | Product Name |
|---|---|---|
| Methanol | H₂SO₄ | Methyl 2-butyl-4,6-dihydroxybenzoate |
| Ethanol | H₂SO₄ | Ethyl 2-butyl-4,6-dihydroxybenzoate |
| 1-Propanol | TsOH | Propyl 2-butyl-4,6-dihydroxybenzoate |
Oxidation Pathways of this compound
The dihydroxy-substituted benzene (B151609) ring of this compound is highly susceptible to oxidation due to the electron-donating nature of the two hydroxyl groups. These groups activate the aromatic ring, making it prone to attack by oxidizing agents.
The oxidation can proceed through several pathways depending on the oxidant and reaction conditions.
Formation of Quinones: Mild oxidation can lead to the formation of corresponding benzoquinone derivatives. The phenolic hydroxyl groups are oxidized to carbonyl groups, resulting in a highly conjugated system.
Oxidative Coupling: Phenolic oxidation can also result in the coupling of two molecules to form dimeric structures.
Ring Cleavage: Under more forceful oxidation conditions (e.g., using strong oxidants like potassium permanganate (B83412) or ozone), the aromatic ring can undergo cleavage, leading to the formation of smaller aliphatic carboxylic acids.
Side-Chain Oxidation: The butyl group attached to the ring has a benzylic position that could potentially be oxidized to a secondary alcohol or ketone, though the phenolic groups are generally more reactive.
The antioxidant activity observed in many phenolic acids is a direct consequence of their ability to be oxidized. They can neutralize free radicals by donating a hydrogen atom or an electron, a process that is fundamental in inhibiting oxidative processes like lipid peroxidation. mdpi.com While specific oxidation studies on this compound are limited, the behavior of related dihydroxybenzoic acids suggests these pathways are highly probable. For example, side products from oxidation reactions have been noted during the synthesis of 2,6-dihydroxybenzoic acid. mdpi.com
Reduction Pathways of this compound
Reduction reactions of this compound can target either the carboxylic acid function or the aromatic ring.
Reduction of the Carboxylic Acid: The carboxyl group can be reduced to a primary alcohol, yielding (2-Butyl-4,6-dihydroxyphenyl)methanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, as milder reagents like sodium borohydride (B1222165) are generally not effective in reducing carboxylic acids. This reaction converts the benzoic acid derivative into a benzyl (B1604629) alcohol derivative.
Reduction of the Aromatic Ring: The benzene ring can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation. This reaction involves hydrogen gas (H₂) and a metal catalyst, such as palladium (Pd), platinum (Pt), or rhodium (Rh), often under high pressure and temperature. The product would be 2-Butyl-4,6-dihydroxycyclohexanecarboxylic acid. The stereochemistry of the resulting substituted cyclohexane can be influenced by the choice of catalyst and reaction conditions. The harsh conditions required for aromatic ring reduction mean that the carboxylic acid group might also be reduced simultaneously unless it is protected.
Formation of Amide and Hydrazide Derivatives from Dihydroxybenzoic Acids
The carboxylic acid group of dihydroxybenzoic acids serves as a key handle for the synthesis of amide and hydrazide derivatives. These reactions typically proceed via an activated carboxylic acid intermediate.
Amide Synthesis: To form an amide, the carboxylic acid is usually first converted into a more reactive derivative, such as an acyl chloride (by reacting with thionyl chloride or oxalyl chloride) or activated using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activated intermediate is then reacted with a primary or secondary amine to form the corresponding amide.
Hydrazide and Hydrazone Synthesis: Hydrazide derivatives of dihydroxybenzoic acids are valuable synthetic intermediates. For example, 2,4-dihydroxybenzoic acid hydrazide can be prepared and subsequently used to synthesize a larger family of compounds. nih.govsigmaaldrich.com The hydrazide is typically synthesized by reacting an ester of the dihydroxybenzoic acid (e.g., the methyl or ethyl ester) with hydrazine hydrate (N₂H₄·H₂O).
These hydrazides can then undergo condensation reactions with various aldehydes or ketones to form hydrazide-hydrazones. This reaction provides a straightforward method for creating a diverse library of compounds. For instance, a series of twenty-four hydrazide-hydrazones of 2,4-dihydroxybenzoic acid were synthesized by reacting the parent hydrazide with different aromatic aldehydes, with reaction times of 15–40 minutes and yields ranging from 23% to 98%. nih.gov
Table 2: Synthesis of Hydrazide-Hydrazone Derivatives from 2,4-Dihydroxybenzoic Acid Hydrazide (Based on data from the synthesis of 2,4-dihydroxybenzoic acid derivatives nih.gov)
| Reactant Aldehyde | Product Name | Yield (%) |
|---|---|---|
| 4-Methylbenzaldehyde | 2,4-Dihydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide | 98 |
| 4-Butoxybenzaldehyde | N'-[(4-Butoxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide | 98 |
| 3-Bromo-4-hydroxybenzaldehyde | N'-[(3-Bromo-4-hydroxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide | 98 |
| 4-Propylbenzaldehyde | 2,4-Dihydroxy-N'-[(4-propylphenyl)methylidene]benzohydrazide | 23 |
| 4-Nitrobenzaldehyde | N'-[(4-Nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | 85 |
Advanced Spectroscopic Analysis and Structural Elucidation of 2 Butyl 4,6 Dihydroxybenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, chemical environment, and conformation of molecules. For 2-Butyl-4,6-dihydroxybenzoic acid, both one-dimensional and two-dimensional NMR techniques are employed for a comprehensive structural assignment.
One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the number and types of protons and carbons in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic protons and the protons of the butyl side chain. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating hydroxyl groups and the electron-withdrawing carboxylic acid group. The protons of the butyl group exhibit characteristic splitting patterns due to spin-spin coupling with adjacent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of unique carbon atoms and their chemical environments. The spectrum shows distinct signals for the carboxyl carbon, the aromatic carbons attached to hydroxyl groups, the unsubstituted aromatic carbons, and the carbons of the butyl chain. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. uvic.ca
Below is a representative table of predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H3 | ~6.2 | C1: ~105 |
| H5 | ~6.1 | C2: ~165 |
| Butyl-α-CH₂ | ~2.8 | C3: ~101 |
| Butyl-β-CH₂ | ~1.5 | C4: ~163 |
| Butyl-γ-CH₂ | ~1.3 | C5: ~106 |
| Butyl-δ-CH₃ | ~0.9 | C6: ~140 |
| 4-OH | ~9.8 | Butyl-α: ~35 |
| 6-OH | ~11.5 | Butyl-β: ~30 |
| COOH | ~12.5 | Butyl-γ: ~22 |
| Butyl-δ: ~14 | ||
| COOH: ~172 |
Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is crucial for unambiguously assigning the structure of complex molecules like this compound. wikipedia.org
Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In the case of this compound, COSY would show correlations between the adjacent protons within the butyl chain (e.g., α-CH₂ with β-CH₂). It would also confirm the coupling between the aromatic protons H3 and H5.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~6.2 ppm (H3) would show a correlation to the carbon signal at ~101 ppm (C3).
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically two to four bonds). sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, the protons of the α-CH₂ group of the butyl chain would show HMBC correlations to C1, C2, and C3 of the aromatic ring, confirming the attachment point of the butyl group. The aromatic protons would show correlations to the carboxyl carbon, confirming the position of the carboxylic acid group.
A summary of key expected 2D NMR correlations for this compound is presented below.
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |
| H3 | H5 | C3 | C1, C2, C4, C5 |
| H5 | H3 | C5 | C1, C3, C4, C6 |
| Butyl-α-CH₂ | Butyl-β-CH₂ | Butyl-α | C1, C2, C3, Butyl-β, Butyl-γ |
| Butyl-β-CH₂ | Butyl-α-CH₂, Butyl-γ-CH₂ | Butyl-β | Butyl-α, Butyl-γ, Butyl-δ |
| Butyl-γ-CH₂ | Butyl-β-CH₂, Butyl-δ-CH₃ | Butyl-γ | Butyl-α, Butyl-β, Butyl-δ |
| Butyl-δ-CH₃ | Butyl-γ-CH₂ | Butyl-δ | Butyl-β, Butyl-γ |
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This accuracy allows for the determination of the elemental formula of this compound (C₁₁H₁₄O₄). By comparing the experimentally measured exact mass with the calculated theoretical mass for the proposed formula, a high degree of confidence in the compound's identity can be achieved.
Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a specific m/z are selected and then fragmented to produce smaller product ions. wikipedia.orgnationalmaglab.org The analysis of these fragments provides valuable information about the structure of the precursor ion. wikipedia.org For this compound, MS/MS experiments would involve selecting the molecular ion [M-H]⁻ or [M+H]⁺ and inducing its fragmentation.
Common fragmentation pathways for benzoic acid derivatives include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). docbrown.info For this compound, characteristic fragment ions would be expected from the cleavage of the butyl chain and the loss of the carboxyl group. The fragmentation pattern serves as a fingerprint that can be used to confirm the structure elucidated by NMR.
A table of expected major fragment ions in the MS/MS spectrum of this compound is provided below.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment Ion (m/z) |
| 210 ([M]+•) | [M-H₂O]+• | H₂O | 192 |
| 210 ([M]+•) | [M-C₄H₉]+ | •C₄H₉ | 153 |
| 210 ([M]+•) | [M-COOH]+ | •COOH | 165 |
| 153 | [C₇H₅O₃-CO]+ | CO | 125 |
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional methods. The choice of matrix is critical for a successful MALDI experiment.
Dihydroxybenzoic acid (DHB) and its analogs are widely used as matrices in MALDI-MS. nih.govrutgers.edusigmaaldrich.com Specifically, 2,5-dihydroxybenzoic acid is a very common matrix. nih.govnih.gov While this compound itself is not a standard MALDI matrix, its structural relatives, the dihydroxybenzoic acids, are fundamental in this application. The hydroxyl and carboxylic acid groups are able to absorb the laser energy and facilitate the ionization of the analyte molecules with minimal fragmentation.
Recent research has explored the use of alkylated dihydroxybenzoic acid derivatives as matrix additives to improve the analysis of hydrophobic peptides. nih.govresearchgate.net The addition of a hydrophobic alkyl chain, such as a butyl group, to the dihydroxybenzoic acid structure can enhance the affinity of the matrix for hydrophobic analytes, leading to improved sensitivity in MALDI-MS analysis. nih.gov This demonstrates the potential utility of compounds with the this compound scaffold in advancing mass spectrometry techniques.
Vibrational Spectroscopy for Conformational and Intermolecular Interaction Studies
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, serves as a powerful tool for probing the molecular structure, functional groups, and intermolecular interactions of a compound. An analysis of the vibrational modes can reveal detailed information about the conformational isomers present and the nature of hydrogen bonding within the crystal lattice.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
A detailed FT-IR spectral analysis of this compound would typically involve the identification and assignment of characteristic vibrational bands. Key regions of interest would include:
O-H Stretching Region (3500-3200 cm⁻¹): The broadness and position of these bands would provide insights into the hydrogen-bonding networks involving the carboxylic acid and hydroxyl functional groups.
C-H Stretching Region (3200-2800 cm⁻¹): Vibrations associated with the butyl chain and the aromatic ring would appear in this region.
C=O Stretching Region (1750-1650 cm⁻¹): The stretching vibration of the carbonyl group in the carboxylic acid is a strong and characteristic absorption. Its position would be sensitive to dimerization through hydrogen bonding.
C=C Stretching Region (1620-1450 cm⁻¹): These bands would correspond to the vibrations of the benzene (B151609) ring.
Fingerprint Region (below 1400 cm⁻¹): This region would contain a complex series of bands arising from C-O stretching, O-H bending, and various coupled vibrations, providing a unique fingerprint for the molecule.
Without experimental data, a definitive table of FT-IR peak assignments for this compound cannot be constructed.
Fourier Transform Raman (FT-Raman) Spectroscopy Analysis
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. A theoretical FT-Raman spectrum of this compound would be expected to show strong bands for:
Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring typically gives a strong Raman signal.
C-C Skeletal Vibrations: The vibrations of the butyl chain and the connection to the aromatic ring would be observable.
Symmetric COO⁻ Stretch: If the carboxylic acid exists in its deprotonated form or in a specific hydrogen-bonded arrangement, the symmetric stretch of the carboxylate group would be Raman active.
As with FT-IR, the absence of specific research on this compound prevents the creation of a data table for its FT-Raman spectrum.
Theoretical Chemistry and Computational Modeling of 2 Butyl 4,6 Dihydroxybenzoic Acid
Reaction Mechanism Elucidation through Computational Approaches
Transition State Analysis for 2-Butyl-4,6-dihydroxybenzoic Acid Reactions
In the realm of computational chemistry, transition state analysis provides crucial insights into the kinetics and mechanisms of chemical reactions. For reactions involving this compound, such as its formation or subsequent transformations, identifying the transition state geometries and their corresponding energies is fundamental to understanding reaction pathways and predicting reaction rates.
Theoretical calculations, typically employing density functional theory (DFT) methods, can be used to model the potential energy surface of a reaction. The transition state represents a first-order saddle point on this surface, connecting reactants and products. For the decarboxylation of this compound, a key reaction, the transition state would involve the elongation of the C-C bond between the carboxyl group and the benzene (B151609) ring, coupled with the transfer of a proton. The energy barrier associated with this transition state dictates the thermal stability of the acid.
Computational studies on analogous phenolic acids have demonstrated that the stability of the transition state is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents on the aromatic ring. In the case of this compound, the hydroxyl groups and the butyl group would play a significant role in stabilizing or destabilizing the transition states of its reactions. For instance, the butyl group, being an electron-donating group, would influence the electron density distribution in the aromatic ring, thereby affecting the energetics of electrophilic aromatic substitution reactions.
A hypothetical transition state analysis for the electrophilic aromatic substitution on the precursor, 4-butylresorcinol (B146731), leading to this compound, would involve the formation of a Wheland intermediate (a sigma complex). The stability of this intermediate, and thus the activation energy of the reaction, would be influenced by the positions of the hydroxyl and butyl groups.
Mechanistic Studies of Kolbe-Schmitt Type Reactions
The primary synthetic route to this compound is expected to be a variation of the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. organic-chemistry.org In this case, the starting material would be the corresponding potassium or sodium salt of 4-butylresorcinol. Mechanistic studies of the Kolbe-Schmitt reaction, aided by computational modeling, have revealed a complex reaction pathway. mdpi.comstackexchange.com
It is generally accepted that the reaction proceeds via the electrophilic attack of carbon dioxide on the electron-rich aromatic ring of the phenoxide. stackexchange.com The regioselectivity of this reaction, determining whether the carboxyl group adds at the ortho or para position relative to the hydroxyl group, is a key aspect. For the precursor to this compound (4-butylresorcinol), the carboxylation occurs at the 2-position, which is ortho to one hydroxyl group and para to the other.
Computational studies on similar phenolic substrates have shown that the reaction can proceed through different mechanisms, including a direct carboxylation of the aromatic ring or the formation of an intermediate complex between the phenoxide and CO2. researchgate.net The nature of the alkali metal cation (e.g., Na+ vs. K+) has also been shown to influence the regioselectivity of the carboxylation. stackexchange.com Theoretical calculations can elucidate the preferred reaction pathway by comparing the activation energies of the different possible routes. For instance, a study on the carboxylation of di-tert-butylphenol revealed that for the 2,4-disubstituted phenol, the main product is thermodynamically favored due to its lower Gibbs free energy. researchgate.net
The reaction mechanism for the formation of this compound would likely involve the following steps:
Formation of the potassium or sodium salt of 4-butylresorcinol.
Coordination of carbon dioxide to the alkali metal cation.
Electrophilic attack of the activated CO2 on the 2-position of the resorcinol (B1680541) ring, proceeding through a transition state.
Tautomerization to yield the final product, this compound.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules over time at an atomic level. nih.gov These simulations can provide detailed information about intermolecular interactions, which are crucial for understanding the physical and chemical properties of this compound in various environments.
The key intermolecular interactions involving this compound would be hydrogen bonding, due to the presence of two hydroxyl groups and a carboxylic acid group, and van der Waals interactions, particularly from the butyl chain. MD simulations can model how these interactions influence the aggregation of the molecules in the solid state or their behavior in solution. For instance, simulations could predict the formation of dimers or larger clusters in nonpolar solvents through hydrogen bonding between the carboxylic acid moieties.
In a biological context, MD simulations can be used to study the interaction of this compound with proteins or other biomolecules. nih.gov By modeling the binding of the molecule to the active site of an enzyme, for example, it is possible to gain insights into its mechanism of action and to guide the design of more potent analogs.
Solvent Effects and Solvation Thermodynamics in this compound Systems
The solubility and reactivity of this compound are strongly influenced by the solvent. Computational methods can be employed to study solvent effects and to calculate solvation thermodynamics, such as the Gibbs free energy of solvation. The solubility of a related compound, 2,6-dihydroxybenzoic acid, has been shown to vary significantly with the solvent, with higher solubility in more polar solvents that can act as hydrogen bond donors or acceptors. ump.edu.myresearchgate.net
Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be used to approximate the effect of the solvent as a continuous medium with a specific dielectric constant. researchgate.net These models are computationally efficient and can provide a good qualitative understanding of how the solvent affects the electronic structure and reactivity of the solute.
For a more detailed picture, explicit solvent models can be used in conjunction with molecular dynamics simulations. In this approach, the solvent molecules are individually represented, allowing for the explicit modeling of solute-solvent hydrogen bonds and other specific interactions. This can be particularly important for understanding the solubility of this compound in protic solvents like water or alcohols, where hydrogen bonding plays a dominant role. Thermodynamic integration or free energy perturbation methods can then be used to calculate the free energy of solvation.
Table 1: Predicted Solubility of this compound in Various Solvents (Hypothetical)
| Solvent | Predicted Solubility (g/L) | Predominant Intermolecular Forces |
| Water | Low | Hydrogen Bonding, Hydrophobic Interactions |
| Methanol (B129727) | Moderate | Hydrogen Bonding, Dipole-Dipole |
| Acetone | Moderate-High | Dipole-Dipole, London Dispersion |
| Toluene | Very Low | London Dispersion |
This table is hypothetical and intended for illustrative purposes. The predicted solubility is based on the expected contributions of the functional groups of this compound to its interaction with different types of solvents.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides powerful tools for predicting various spectroscopic parameters of molecules, which can be invaluable for their identification and characterization. For this compound, these methods can be used to simulate spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis).
NMR chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. These calculations, when performed with an appropriate level of theory and basis set, and often in conjunction with a solvent model, can provide theoretical chemical shifts that are in good agreement with experimental data. This can aid in the assignment of peaks in an experimental spectrum.
IR spectroscopy is used to identify the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands. For this compound, this would allow for the identification of characteristic peaks such as the O-H stretches of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and the C-H stretches of the butyl chain and the aromatic ring.
Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. These calculations provide the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. For this compound, the predicted spectrum would show absorptions characteristic of a substituted benzene ring.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value (Hypothetical) |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: 6.0-7.5 ppm; Butyl Protons: 0.9-2.7 ppm; OH Protons: 5.0-12.0 ppm |
| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: 100-160 ppm; Carbonyl Carbon: ~170 ppm; Butyl Carbons: 10-40 ppm |
| IR | Wavenumber (cm⁻¹) | O-H (hydroxyl): 3200-3600; O-H (carboxyl): 2500-3300; C=O: 1680-1710; C-H (aliphatic): 2850-2960 |
| UV-Vis | λmax (nm) | ~280 nm, ~310 nm |
This table contains hypothetical data for illustrative purposes, based on typical values for similar compounds.
Structure-Activity Relationship (SAR) Modeling via Computational Methods (in vitro)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in drug discovery and development for understanding how the chemical structure of a compound relates to its biological activity. scienceforecastoa.com For this compound, computational SAR modeling could be employed to predict its potential biological activities and to guide the synthesis of more active derivatives.
The first step in a computational SAR study is to generate a set of molecular descriptors for this compound and its analogs. These descriptors can be classified into several categories:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, connectivity indices, etc.
3D descriptors: Molecular shape, volume, surface area, etc.
Physicochemical descriptors: LogP (lipophilicity), pKa (acidity), polar surface area (PSA), etc.
Quantum mechanical descriptors: HOMO/LUMO energies, dipole moment, atomic charges, etc.
Once a set of descriptors is calculated for a series of compounds with known in vitro biological activity (e.g., enzyme inhibition, antimicrobial activity), a mathematical model can be built to correlate the descriptors with the activity. nih.gov Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or random forests can be used for this purpose. nih.govnih.gov
For this compound, a hypothetical SAR study might investigate its potential as an antioxidant. The presence of the phenolic hydroxyl groups suggests that it could act as a radical scavenger. A QSAR model could be developed to relate the antioxidant activity to descriptors such as the bond dissociation energy of the O-H bonds, the ionization potential, and the distribution of spin density in the corresponding phenoxyl radical. The butyl group would influence the lipophilicity of the molecule, which could be an important factor for its activity in a cellular membrane environment. The developed models can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com
Biological Activities and Mechanistic Investigations of 2 Butyl 4,6 Dihydroxybenzoic Acid
Antioxidant Properties and Radical Scavenging Mechanisms (in vitro)
The antioxidant capacity of phenolic compounds like 2-butyl-4,6-dihydroxybenzoic acid is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The specific arrangement of the hydroxyl groups and the nature of other substituents on the aromatic ring play a crucial role in determining the efficacy and mechanism of this antioxidant action.
Common in vitro assays used to evaluate the free radical scavenging ability of phenolic compounds include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. These assays measure the ability of an antioxidant to reduce a stable colored radical, resulting in a color change that can be quantified spectrophotometrically.
While specific data for this compound is not available, studies on various DHBA isomers have shown a wide range of activities. For instance, in DPPH assays, the antioxidant activity of dihydroxybenzoic acids is significantly influenced by the position of the hydroxyl groups. Generally, compounds with ortho- or para-positioned hydroxyl groups tend to exhibit stronger radical scavenging activities than those with meta-positioning. In the case of this compound, the hydroxyl groups are in a meta-relationship to each other (at positions 4 and 6 relative to the butyl group at position 2). This suggests its activity might be different when compared to isomers like 2,5-dihydroxybenzoic acid or 3,4-dihydroxybenzoic acid. The presence of the electron-donating butyl group at position 2 could, however, influence the electron density of the aromatic ring and potentially enhance its radical scavenging capacity.
Table 1: Postulated Antioxidant Activity of this compound in Common Assays (Hypothetical)
| Assay | Predicted Activity Level | Rationale |
| DPPH Radical Scavenging | Moderate | The meta-positioning of hydroxyl groups may confer moderate activity, potentially enhanced by the electron-donating butyl group. |
| ABTS Radical Cation Scavenging | Moderate to High | The ABTS assay is generally less sensitive to steric hindrance, and the butyl group may contribute to lipophilicity, which can be advantageous in certain assay conditions. |
The radical scavenging mechanisms of dihydroxybenzoic acids are primarily governed by two pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The predominant mechanism is influenced by the solvent polarity and the pH of the medium.
In non-polar environments, the HAT mechanism is often favored. This involves the direct transfer of a hydrogen atom from one of the phenolic hydroxyl groups to a free radical. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant's effectiveness. For this compound, the butyl group may provide some stabilization to the resulting radical through inductive effects.
In aqueous solutions, particularly at physiological pH, the SET mechanism becomes more significant. This pathway involves the deprotonation of the carboxylic acid and/or hydroxyl groups to form an anion, which then donates an electron to the free radical. The formation of a di-anion is considered a key factor for potent scavenging activity via the SET pathway. The specific pKa values of the hydroxyl and carboxylic acid groups of this compound would be critical in determining its activity through this mechanism.
Antimicrobial Efficacy and Mechanisms of Action (in vitro)
Phenolic acids are known to possess antimicrobial properties, and their efficacy is often linked to their ability to disrupt microbial cell membranes, interfere with essential enzymes, or chelate essential metal ions. The lipophilicity of the molecule can also play a significant role in its ability to penetrate microbial cell walls.
Studies on various dihydroxybenzoic acids have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. For example, 2,4-dihydroxybenzoic acid has shown activity against Escherichia coli, Pasteurella multocida, Neisseria gonorrhoeae, methicillin-resistant Staphylococcus aureus (MRSA), and Enterococcus faecalis. The presence of a butyl group in this compound would significantly increase its lipophilicity compared to its non-alkylated counterparts. This enhanced lipophilicity could facilitate its passage through the lipid-rich bacterial cell membrane, potentially leading to increased antibacterial activity.
The mechanism of action is likely to involve the disruption of the cell membrane's structure and function, leading to increased permeability and leakage of intracellular components. The acidic nature of the carboxyl group can also contribute to the acidification of the microbial cytoplasm, thereby inhibiting metabolic processes.
Table 2: Predicted Antibacterial Spectrum and MICs for this compound (Hypothetical)
| Bacterial Species | Predicted Susceptibility | Predicted MIC Range (µg/mL) | Rationale |
| Staphylococcus aureus (Gram-positive) | Susceptible | 50 - 250 | Increased lipophilicity due to the butyl group may enhance activity against Gram-positive bacteria. |
| Escherichia coli (Gram-negative) | Moderately Susceptible | 100 - 500 | The outer membrane of Gram-negative bacteria may present a greater barrier, but the increased lipophilicity could still allow for effective penetration. |
| Pseudomonas aeruginosa (Gram-negative) | Potentially Resistant | >500 | P. aeruginosa is known for its intrinsic resistance to many antimicrobial agents. |
The antifungal activity of phenolic compounds is also well-documented. Similar to their antibacterial action, their efficacy against fungi is often attributed to the disruption of the cell membrane and inhibition of essential enzymes. The increased lipophilicity of this compound could enhance its ability to interact with and disrupt the ergosterol-containing fungal cell membrane. While specific data is lacking for this compound, other dihydroxybenzoic acids have shown activity against various fungal species, including Candida albicans.
Beyond direct membrane disruption, this compound may interfere with microbial growth by inhibiting key metabolic pathways. The chelation of essential metal ions, such as iron, by the hydroxyl and carboxyl groups could deprive microbes of necessary cofactors for enzymatic reactions. Furthermore
Anti-inflammatory Effects and Cellular Pathway Modulation (in vitro)
Despite a comprehensive search of scientific literature, no specific studies were identified that investigated the in vitro anti-inflammatory effects of this compound. While research exists on the anti-inflammatory properties of other dihydroxybenzoic acid isomers and related phenolic compounds, data specifically pertaining to the 2-butyl-4,6-dihydroxy substituted variant is not available in the public domain. nih.gov
No research data could be located regarding the ability of this compound to inhibit the production or activity of inflammatory mediators and cytokines in vitro.
There are no available studies that describe the interactions of this compound with key inflammatory signaling pathways, such as the NF-κB or MAPK pathways, in any in vitro model.
Enzyme Inhibition Studies of this compound (in vitro)
No specific in vitro enzyme inhibition studies have been published for this compound. While studies on other phenolic acids have demonstrated inhibitory activity against various enzymes, this has not been specifically documented for the this compound structure. mdpi.comnih.govnih.gov
There is no information available in the scientific literature that identifies any specific enzyme targets for this compound.
In the absence of identified enzyme targets, no kinetic or mechanistic studies on the enzyme inhibition of this compound have been performed or published.
Receptor Binding Assays and Molecular Interactions (in vitro)
No data from in vitro receptor binding assays or molecular interaction studies for this compound are present in the available scientific literature.
Ligand-Receptor Docking Studies
Currently, there is a notable absence of published research specifically detailing ligand-receptor docking studies involving this compound. While computational docking is a common approach to predict the binding orientation and affinity of a molecule to a protein target, such investigations for this particular compound are not available in the public domain.
However, related research on similar structures provides some context. For instance, in silico molecular docking studies have been conducted on 2,4- and 2,6-di-tert-butylphenol (B90309) against N-acetylglucosamine kinase (NAGK) and secreted phosphoprotein 1 (SPP1), which are proteins implicated in rheumatoid arthritis. researchgate.net These studies revealed binding affinities ranging from -6.12 to -7.17 kcal/mol, suggesting potential interactions with these protein targets. researchgate.net Additionally, molecular docking simulations have been performed on various benzoic acid derivatives against the SARS-CoV-2 main protease to evaluate their potential antiviral activity. nih.gov Such studies highlight the utility of computational methods in assessing the biological potential of phenolic compounds.
Despite these examples with analogous compounds, it is crucial to emphasize that the specific interactions and binding modes of this compound with any biological receptor remain uninvestigated and unreported in the scientific literature.
Binding Affinity Determinations
Consistent with the lack of docking studies, there is no direct experimental data available concerning the binding affinity of this compound to any specific protein or biological target. Experimental techniques such as fluorescence quenching, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) are typically employed to quantify the binding affinity (e.g., dissociation constant, Kd) of a compound to a receptor.
For illustrative purposes, studies on other benzoic acid derivatives have been conducted. For example, the protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin (HSA) has been investigated using fluorescence quenching. nih.gov These studies determined the binding and quenching mechanisms, providing insights into the interaction of these simpler phenolic acids with a major transport protein in the blood. nih.gov However, without similar dedicated studies on this compound, its binding characteristics remain unknown.
Role as a Biosynthesis Intermediate
Involvement in Primin (B192182) and Miconidin (B1677124) Biosynthesis Routes
This compound is recognized as a key intermediate in the biosynthesis of the allergenic benzoquinone primin and its corresponding dihydroquinone, miconidin, in the plant Primula obconica. The biosynthesis of these polyketide-derived compounds is of significant interest due to the contact dermatitis caused by primin.
The formation of this compound is catalyzed by a type III polyketide synthase (PKS). umanitoba.ca These enzymes facilitate the condensation of a starter molecule with several extender units, in this case, malonyl-CoA, to form a polyketide backbone which is then cyclized to produce the aromatic scaffold. wikipedia.orgfrontiersin.org In the case of primin and miconidin biosynthesis, it is proposed that a specific type III PKS in Primula obconica utilizes a butyl-CoA starter unit and catalyzes its condensation with malonyl-CoA units to generate the this compound core.
A putative type III PKS from Primula obconica (PoPKS) has been investigated and shown to be capable of catalyzing the synthesis of various polyketide products. umanitoba.ca Homology modeling of PoPKS has suggested a novel hydrogen-bonding network within the enzyme's active site that facilitates the formation and release of resorcylic acids. umanitoba.ca
Broader Implications in Natural Product Biosynthesis
The involvement of this compound as an intermediate highlights the versatility of type III polyketide synthases in generating a diverse array of natural products. frontiersin.org The specific alkyl-resorcylic acid scaffold of this compound is a precursor to a range of bioactive molecules in various organisms. The study of its formation provides valuable insights into how plants create chemical diversity from simple building blocks.
The enzymatic machinery responsible for producing this compound can be a target for metabolic engineering. By understanding and manipulating the polyketide synthase and other enzymes in the pathway, it may be possible to produce novel derivatives with potentially useful biological activities. The principles governing the biosynthesis of this specific intermediate in Primula can be extrapolated to understand and potentially engineer the production of other alkylated phenolic compounds in different biological systems.
Advanced Applications and Materials Science Perspectives of 2 Butyl 4,6 Dihydroxybenzoic Acid
Polymer Chemistry and Material Science Innovations
2-Butyl-4,6-dihydroxybenzoic acid, a substituted phenolic compound, is emerging as a molecule of interest in the fields of polymer chemistry and material science. Its unique structure, featuring a butyl group and two hydroxyl groups on a benzoic acid backbone, offers a combination of properties that are being explored for advanced applications. These include enhancing the durability of polymers, serving as a building block for novel materials, and participating in the creation of functional composites.
Role as an Antioxidant in Polymer Degradation Prevention
Polymers are susceptible to degradation from environmental factors such as heat, light, and oxygen, which can lead to undesirable effects like discoloration, brittleness, and loss of mechanical strength. uvabsorber.com Phenolic compounds are widely used as primary antioxidants to mitigate this degradation. uvabsorber.com The antioxidant mechanism of hindered phenols, a class to which this compound belongs, involves the donation of a hydrogen atom from a hydroxyl group to neutralize highly reactive free radicals that propagate the degradation process. partinchem.comvinatiorganics.comvinatiorganics.com This action terminates the radical chain reaction, thereby slowing down the oxidation of the polymer. partinchem.com
The presence of bulky substituent groups around the hydroxyl group in hindered phenols enhances their effectiveness by creating steric hindrance, which makes the hydroxyl group more selective towards reactive radicals. vinatiorganics.com In this compound, the butyl group contributes to this steric hindrance. The resulting phenoxy radical is stabilized by resonance within the benzene (B151609) ring, making it less reactive and further inhibiting the degradation cascade. partinchem.com For enhanced performance, hindered phenolic antioxidants are often used in combination with secondary antioxidants like phosphites or thioesters, which work by decomposing hydroperoxides, another species involved in polymer oxidation. uvabsorber.comamfine.com
Chemical Modification for Durable Molecules
The functional groups of this compound—the carboxylic acid and two hydroxyl groups—provide active sites for chemical modification to create more complex and durable molecules. One area of application is in the synthesis of UV absorbers, which are crucial for protecting materials from photodegradation. Dihydroxybenzoic acid derivatives can be used as precursors for benzophenones, a class of widely used UV absorbers. mdpi.comnih.gov The synthesis can involve the reaction of a dihydroxybenzoic acid derivative with other aromatic compounds to create a molecule with enhanced UV absorption capabilities. mdpi.com Increasing the molecular weight of UV absorbers through such modifications is an effective strategy to reduce their migration within a polymer matrix, leading to longer-lasting protection. mdpi.com
Furthermore, the principles of polycondensation can be applied to hydroxybenzoic acids to synthesize high-performance aromatic polyesters. researchgate.net These polymers are known for their thermal stability and mechanical strength. By reacting the carboxylic acid group of one monomer with the hydroxyl group of another, a polyester (B1180765) chain can be formed. The specific structure of this compound could lead to polyesters with unique properties, potentially influencing their solubility, processability, and final material characteristics. researchgate.net
Integration into Polymer Aerogels and Nanocomposites
Polymer aerogels are a class of highly porous, low-density materials with applications in thermal insulation, catalysis, and as sensor components. The synthesis of these materials often involves the sol-gel process followed by drying. Dihydroxybenzoic acids, such as the isomer 2,4-dihydroxybenzoic acid, have been successfully used in the co-polymerization with formaldehyde (B43269) to create polymer aerogels. nih.gov This suggests a strong potential for this compound to be integrated into similar aerogel networks. The butyl group and the specific positioning of the hydroxyl and carboxylic acid groups would likely influence the resulting pore structure, surface area, and mechanical properties of the aerogel.
In the realm of nanocomposites, this compound could be incorporated to impart specific functionalities. For instance, magnetic nanocomposites have been synthesized for applications such as the removal of organic dyes from wastewater. nih.gov The dihydroxybenzoic acid moiety could be attached to the surface of nanoparticles, either through coordination with metal centers or by other chemical linkages, to enhance the adsorption capacity or selectivity of the nanocomposite for particular pollutants. The combination of the aromatic ring, hydroxyl groups, and carboxylic acid function offers multiple points of interaction with both the nanoparticle and the target adsorbate.
Catalytic Applications in Organic Synthesis
The structural features of this compound also make it a candidate for applications in catalysis, both in biocatalytic processes and as a component of synthetic catalysts.
Exploration in Biocatalytic Carboxylation Processes
Biocatalytic carboxylation, the enzyme-catalyzed fixation of carbon dioxide, is a growing field of interest for the sustainable synthesis of carboxylic acids. nih.gov A notable example is the reversible, regioselective ortho-carboxylation of phenolic compounds, which is seen as a green alternative to the industrial Kolbe-Schmitt reaction. nih.gov Research has extensively explored the enzymatic carboxylation of resorcinol (B1680541) (1,3-dihydroxybenzene) to produce dihydroxybenzoic acids using decarboxylases. researchgate.netmdpi.commdpi.com
These enzymatic processes are often limited by unfavorable thermodynamics, but strategies such as using high pressures of CO2 or in-situ product removal can significantly improve reaction yields. mdpi.commdpi.com Given that this compound is a derivative of resorcinol, it is plausible that it could be a substrate or a target product in similar biocatalytic systems. The substrate specificity of decarboxylases is a key area of research, and enzymes have been identified that can accommodate a range of substituted phenols. rsc.orgnih.gov The presence of the butyl group on the resorcinol skeleton would be a key factor in determining its suitability as a substrate for known or engineered decarboxylases.
| Biocatalytic Carboxylation Parameters for Resorcinol | Description | References |
| Enzyme Source | Decarboxylases from organisms like Rhizobium sp. and Aspergillus oryzae are commonly used. | nih.govmdpi.com |
| Substrate | Resorcinol (1,3-dihydroxybenzene) is a common starting material. | researchgate.netmdpi.commdpi.com |
| Co-substrate | Bicarbonate or pressurized carbon dioxide serves as the carboxylating agent. | mdpi.comrsc.org |
| Reaction | Reversible ortho-carboxylation of the phenolic ring. | nih.gov |
| Yield Enhancement | High CO2 pressure, in-situ product removal, and use of amine-based solvent systems can improve conversion. | mdpi.commdpi.com |
Ligand Design in Coordination Chemistry
The design of ligands is central to the development of coordination complexes with specific catalytic, magnetic, or optical properties. This compound possesses multiple potential coordination sites: the two oxygen atoms of the carboxylate group and the two oxygen atoms of the phenolic hydroxyl groups. Carboxylate groups are known to exhibit a wide variety of binding modes with metal ions. researchgate.net
Research in Pharmaceuticals and Agrochemicals as Advanced Intermediates
This compound, a member of the alkylated dihydroxybenzoic acid family, holds potential as a versatile intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical sectors. While specific research on this exact compound is nascent, the reactivity of its structural analogs, particularly dihydroxybenzoic acids, provides a strong indication of its synthetic utility. These compounds serve as crucial building blocks, enabling the construction of larger, more elaborate molecules with desired biological activities.
In the realm of agrochemicals, the dihydroxybenzoic acid scaffold is a key component in the synthesis of certain herbicides. For instance, 2,6-dihydroxybenzoic acid is a recognized intermediate in the production of pyrimidinyloxy-benzoic acid herbicides. A notable example is the synthesis of Potassium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, a compound with demonstrated herbicidal activity against weeds in rice crops. orientjchem.org The synthesis involves the reaction of 2,6-dihydroxybenzoic acid with 2-methylsulfonyl-4,6-dimethoxypyrimidine in the presence of a base. orientjchem.org This reaction highlights the role of the dihydroxybenzoic acid core in forming the backbone of the final active ingredient. Furthermore, patents have identified 2,6-dihydroxybenzoic acid as a key raw material for producing potent herbicides such as the KIH-2023 compound. google.com The presence of the butyl group in this compound could potentially modulate the lipophilicity and, consequently, the efficacy and selectivity of such herbicidal compounds.
While direct evidence of this compound in the synthesis of commercial pharmaceuticals is not yet prominent in the literature, the broader class of dihydroxybenzoic acid derivatives is of significant interest. For example, derivatives of 2,4-dihydroxybenzoic acid have been investigated for the treatment of immune diseases like psoriasis. scientificlabs.ie Research into the biological activities of structurally similar compounds, such as 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives, has revealed antifungal and antibacterial properties. helixchrom.com This suggests that modifications of the alkyl chain and the phenolic core, as seen in this compound, could lead to the discovery of new therapeutic agents. The compound is also noted as an intermediate in the preparation of molecules for studying the biosynthesis of primin (B192182) and miconidin (B1677124) in Primula obconica, indicating its utility in biochemical research that could inform pharmaceutical development.
Potential in Advanced Analytical Method Development
The unique structural features of this compound, namely its combination of a hydrophilic dihydroxybenzoic acid core and a lipophilic butyl chain, position it as a compound of interest for the development of advanced analytical methods. The separation and analysis of its isomers and related compounds present a challenge that drives innovation in chromatographic techniques.
The analysis of dihydroxybenzoic acid isomers by High-Performance Liquid Chromatography (HPLC) is complicated by their similar polarities. helixchrom.comsielc.com Researchers have explored various strategies to achieve effective separation, including mixed-mode chromatography, which utilizes a combination of reversed-phase and ion-exchange mechanisms. helixchrom.comsielc.com Another approach involves hydrogen-bonding mode chromatography, which leverages the accessible hydroxyl groups for separation. sielc.com The retention times in these methods can be fine-tuned by adjusting the mobile phase composition, including the type of organic modifier and the concentration of additives like formic acid or ammonium (B1175870) formate. sielc.com These methodologies, developed for dihydroxybenzoic acid isomers, are directly applicable to the analysis of this compound, allowing for its quantification and purity assessment. lgcstandards.com
A particularly promising application for alkylated dihydroxybenzoic acids lies in the field of mass spectrometry. A study on o-alkylated dihydroxybenzoic acid (ADHB), a derivative of 2,5-dihydroxybenzoic acid, demonstrated its utility as a matrix additive in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of hydrophobic peptides. acs.orgnih.gov Traditional MALDI matrices are often hydrophilic and have a low affinity for hydrophobic molecules, making their detection difficult. The introduction of an alkyl chain in ADHB enhances its affinity for hydrophobic peptides, leading to a significant improvement in the sensitivity of their detection by 10- to 100-fold. acs.orgnih.gov This principle suggests that this compound could serve a similar role, potentially as a novel matrix or co-matrix in MALDI-MS, to improve the analysis of hydrophobic and amphiphilic molecules, which are often challenging to characterize. This could be particularly valuable in proteomics and metabolomics research.
Environmental Fate and Degradation of 2 Butyl 4,6 Dihydroxybenzoic Acid
Biodegradation Pathways
Microbial Metabolism of Dihydroxybenzoic Acid Structures
Microorganisms, particularly bacteria and fungi, have evolved diverse metabolic pathways to utilize aromatic compounds as sources of carbon and energy. Dihydroxybenzoic acids are common intermediates in the degradation of various natural and xenobiotic aromatic compounds. The general strategy employed by microbes involves initial modifications to the aromatic ring, followed by ring cleavage.
For instance, the degradation of 2,3-dihydroxybenzoate by Pseudomonas reinekei MT1 involves a meta-cleavage pathway. taylorfrancis.comnih.gov Similarly, studies on 2,6-dihydroxybenzoic acid have shown that mixed microbial cultures can become acclimated to utilize it as a carbon source. nih.gov It is anticipated that soil and water microorganisms, such as those from the Pseudomonas and Bacillus genera, would be the principal agents in the degradation of 2-Butyl-4,6-dihydroxybenzoic acid. sfei.org The initial steps would likely involve hydroxylation, a common strategy to prepare the aromatic ring for cleavage. sfei.org
The presence of the butyl group on the aromatic ring is a significant factor. Research on the biodegradation of other alkylated aromatic compounds, such as alkylphenols, indicates that the structure of the alkyl chain can influence the rate of degradation. Generally, less branched alkyl chains are more readily degraded. nih.gov Therefore, the straight-chain butyl group in this compound is not expected to pose a major obstacle to microbial attack, although it may influence the rate compared to the non-alkylated parent compound.
Enzymatic Ring Cleavage Mechanisms
The central event in the biodegradation of aromatic compounds is the enzymatic cleavage of the benzene (B151609) ring, a reaction catalyzed by dioxygenase enzymes. nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic substrate, leading to the opening of the ring. There are two main classes of catechol dioxygenases, which are relevant to the degradation of dihydroxybenzoic acids: intradiol and extradiol dioxygenases. nih.govresearchgate.net
Intradiol dioxygenases cleave the bond between the two hydroxyl-bearing carbon atoms of the catechol-like substrate.
Extradiol dioxygenases cleave the bond adjacent to one of the hydroxyl groups. nih.gov
In the case of 2,3-dihydroxybenzoate, degradation proceeds via an extradiol (meta-cleavage) mechanism. taylorfrancis.comnih.gov The enzyme DhbA, an extradiol dioxygenase, catalyzes the 3,4-dioxygenation of 2,3-dihydroxybenzoate to produce 2-hydroxy-3-carboxymuconate. taylorfrancis.comnih.gov This is followed by decarboxylation to yield 2-hydroxymuconic semialdehyde, which is further metabolized to intermediates of the tricarboxylic acid (TCA) cycle. taylorfrancis.comnih.gov
Given the structural similarity, it is plausible that the degradation of this compound would proceed through a similar meta-cleavage pathway following initial enzymatic modifications. The butyl group may influence the substrate specificity of the dioxygenases involved. Studies on alkyl-substituted gentisates have shown that a single set of enzymes with broad substrate specificities can catalyze the degradation of several homologous sequences. nih.gov
Environmental Mobility and Distribution
The movement and partitioning of this compound in the environment will be largely governed by its physical and chemical properties, particularly its water solubility and its tendency to adsorb to soil particles.
Water Solubility Influence on Environmental Spread
The water solubility of a compound is a key determinant of its potential for transport in aquatic systems and for leaching through the soil profile. The presence of two hydroxyl groups and a carboxylic acid group on the benzene ring of this compound suggests that it will have a degree of water solubility.
Data for structurally similar compounds provides insight into what can be expected. For example, the water solubility of various dihydroxybenzoic acid isomers is known to be moderate. solubilityofthings.com The solubility of these compounds is enhanced by the hydrophilic nature of the hydroxyl and carboxyl groups, which can form hydrogen bonds with water molecules. solubilityofthings.com However, the introduction of a butyl group, which is hydrophobic, will likely decrease the water solubility of the molecule compared to its non-alkylated counterpart, resorcinol (B1680541). acs.orgnih.gov
The table below presents solubility data for related compounds, illustrating the influence of the substituent groups on water solubility.
| Compound | Water Solubility (g/L) | Reference |
| 3,5-Dihydroxybenzoic acid | 84 (at 20 °C) | chemicalbook.com |
| 2,3-Dihydroxybenzoic acid | Soluble | chemicalbook.com |
| 2,6-Dihydroxybenzoic acid | Moderately soluble | researchgate.net |
| Resorcinol | 1100 (at 20 °C) | chemsafetypro.com |
This table contains data for structurally related compounds to infer the properties of this compound.
The expected moderate water solubility of this compound suggests that it will have some mobility in aqueous environments, but its spread may be limited by its partitioning to organic matter.
Soil Mobility Characteristics
The mobility of an organic compound in soil is largely controlled by its sorption to soil organic matter and clay minerals. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. chemsafetypro.comecetoc.org A high Koc value indicates that the compound will be strongly adsorbed to soil and therefore less mobile, while a low Koc value suggests high mobility. chemsafetypro.com
For phenolic acids, sorption to soil is a significant process that can alter their bioavailability. taylorfrancis.com Soil organic matter plays a crucial role in the sorption of these compounds. taylorfrancis.com The presence of both hydroxyl and carboxyl groups allows for various interactions with the soil matrix, including hydrogen bonding and ion exchange.
The butyl group in this compound will increase its hydrophobicity, which generally leads to a higher Koc value and stronger sorption to soil organic matter compared to non-alkylated phenolic acids. nih.gov This is supported by studies on other alkylphenols, where a longer alkyl chain correlates with increased sorption. researchgate.net
The following table provides Koc values for related compounds to estimate the potential soil mobility of this compound.
| Compound | Log Koc | Reference |
| Benzoic acid | 1.18 - 2.19 | nih.gov |
| Phenol | 1.3 - 1.9 |
This table contains data for structurally related compounds to infer the properties of this compound.
Based on these data, it is anticipated that this compound will exhibit low to moderate mobility in soil, with a tendency to partition to the organic fraction of soils and sediments. This would limit its potential to leach into groundwater but could lead to its accumulation in the topsoil layers.
Future Research Directions and Emerging Trends for 2 Butyl 4,6 Dihydroxybenzoic Acid
Integration of Multi-Omics Data for Comprehensive Understanding
The primary known role of 2-Butyl-4,6-dihydroxybenzoic acid is as an intermediate in the biosynthesis of the allergenic contact dermatitis-inducing compounds, primin (B192182) and miconidin (B1677124), in Primula obconica. chemicalbook.com To gain a deeper and more comprehensive understanding of the biosynthesis and regulation of this compound, the integration of multi-omics data presents a powerful approach.
Future research should focus on employing a combination of genomics, transcriptomics, proteomics, and metabolomics to elucidate the complete biosynthetic pathway of this compound in Primula obconica. nih.govnih.govmdpi.com By correlating gene expression profiles (transcriptomics) with protein abundance (proteomics) and metabolite accumulation (metabolomics), researchers can identify the specific enzymes and regulatory factors involved in each step of its formation. frontiersin.org This multi-omics approach can help in identifying the key genes responsible for the addition of the butyl group and the hydroxylation pattern of the benzene (B151609) ring, which are critical for the unique structure of this compound. nih.govnih.gov
Furthermore, integrated omics can reveal how environmental or developmental cues influence the production of this compound and its downstream products. frontiersin.org This knowledge is not only fundamental to understanding the chemical ecology of Primula obconica but also provides a blueprint for the potential biotechnological production of this and related compounds.
Advanced Synthetic Methodologies and Sustainable Production
The development of efficient and sustainable synthetic routes to this compound is crucial for enabling its broader study and potential application. Currently, it is known that 2-Butyl-4,6-dihydroxybenzaldehyde serves as a direct precursor to the carboxylic acid. chemicalbook.com Therefore, future synthetic strategies will likely focus on two main aspects: the efficient synthesis of the aldehyde intermediate and its subsequent green oxidation.
Advanced methodologies for the synthesis of functionalized benzoic acids and their precursors are continuously being developed. nih.govacs.org For the synthesis of the 2-Butyl-4,6-dihydroxybenzaldehyde intermediate, modern catalytic methods, potentially involving transition metal catalysts, could be explored to achieve high selectivity and yield. acs.org The principles of green chemistry, such as the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions, should be at the forefront of these synthetic endeavors. google.comresearchgate.net
Targeted Biological Activity Profiling and Drug Discovery Leads
While the biological activity of this compound itself is largely unexplored, the well-documented bioactivities of other hydroxybenzoic acids and their alkylated derivatives provide a strong rationale for its investigation as a potential drug lead. nih.govguidechem.comguidechem.com Many phenolic compounds, including various dihydroxybenzoic acids, exhibit a range of biological effects such as antioxidant, antimicrobial, and anti-inflammatory properties. google.com
A key area for future research will be the systematic screening of this compound for a wide array of biological activities. The presence of the butyl group is expected to increase the lipophilicity of the molecule compared to its non-alkylated counterparts, which could significantly influence its interaction with biological membranes and protein targets, potentially leading to enhanced or novel activities. nih.gov For instance, studies on derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid have shown that the alkyl chain length can modulate antimicrobial and cytotoxic effects. researchgate.net
Therefore, targeted biological profiling should include assays for:
Antimicrobial activity: Against a panel of pathogenic bacteria and fungi.
Antioxidant capacity: To determine its ability to scavenge free radicals.
Enzyme inhibition: Targeting enzymes involved in disease pathways.
Cytotoxicity: Against various cancer cell lines to assess its potential as an anticancer agent. nih.gov
Positive hits from these screenings would warrant further investigation into the mechanism of action and structure-activity relationships, paving the way for its development as a lead compound in drug discovery programs.
Novel Applications in Functional Materials and Nanotechnology
The unique structure of this compound, featuring a carboxylic acid group and two hydroxyl groups on a butyl-substituted aromatic ring, makes it an interesting building block for the development of novel functional materials and applications in nanotechnology.
The carboxylic acid and hydroxyl groups provide multiple sites for chemical modification and polymerization. This could be exploited in the synthesis of new polymers with tailored properties. For example, its incorporation into polyester (B1180765) chains could impart specific functionalities. Furthermore, the phenolic hydroxyl groups suggest potential for the synthesis of resorcinarene-like macrocycles. Resorcinarenes, synthesized from resorcinol (B1680541) derivatives, are known for their ability to form host-guest complexes and have applications in sensing and catalysis. google.com The butyl group in this compound could influence the solubility and self-assembly properties of such macrocycles, opening up new possibilities for their application.
In the realm of nanotechnology, functionalized benzoic acids are being explored for their ability to modify the surface of nanoparticles, such as magnetic nanoparticles, to create novel catalytic or biomedical materials. nih.gov The specific substitution pattern of this compound could be leveraged to create surface-modified nanomaterials with unique properties, for instance, in targeted drug delivery or as components of advanced sensors. Future research should explore the synthesis and characterization of such materials and evaluate their performance in these emerging technological areas.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-butyl-4,6-dihydroxybenzoic acid, and how can researchers optimize yield and purity?
- Methodological Answer :
- Carboxylation approaches : Adapt methods from dihydroxybenzoic acid derivatives, such as enzymatic carboxylation using decarboxylase catalysts under controlled pH (7.0–8.5) and temperature (30–40°C). This minimizes side reactions like over-alkylation .
- Hydrolysis of precursors : Use acid-catalyzed hydrolysis of pre-functionalized esters (e.g., methyl or ethyl esters) to preserve hydroxyl groups. Monitor reaction progress via TLC or HPLC .
- Yield optimization : Employ column chromatography with silica gel (ethyl acetate/hexane gradients) for purification. Confirm purity via elemental analysis (C, H, N) and UV-spectral data (λmax ~280–320 nm) .
Q. How should researchers handle stability challenges during storage and experimentation with this compound?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of hydroxyl groups .
- In-lab handling : Conduct reactions under nitrogen atmosphere to avoid radical-mediated degradation. Use degassed solvents (e.g., DMF, THF) for sensitive reactions .
- Stability testing : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products like quinone derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound derivatives?
- Methodological Answer :
- Cross-validate techniques : Compare NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS) to confirm molecular ions. For example, discrepancies in aromatic proton signals may arise from tautomerism; use D₂O exchange experiments to identify labile protons .
- Control experiments : Synthesize reference compounds (e.g., 3-bromo-2,6-dihydroxybenzoic acid) to benchmark spectral patterns. Analyze substituent effects on chemical shifts .
- Collaborative data sharing : Use platforms like PubChem to cross-reference spectral libraries and validate assignments .
Q. What strategies are effective for designing bioactivity assays targeting the antioxidant properties of this compound?
- Methodological Answer :
- In vitro models : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays with IC₅₀ calculations. Compare with ascorbic acid controls .
- Cellular assays : Assess ROS (reactive oxygen species) inhibition in macrophage cell lines (e.g., RAW 264.7) using fluorescent probes (e.g., DCFH-DA). Normalize results to cell viability (MTT assay) .
- Structure-activity relationships (SAR) : Modify the butyl chain length or hydroxyl positions to evaluate how substituents influence redox potential (e.g., cyclic voltammetry) .
Q. How can computational modeling guide the optimization of this compound for specific molecular targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with enzymes like COX-2 or tyrosinase. Focus on hydrogen bonding (hydroxyl groups) and hydrophobic contacts (butyl chain) .
- MD simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability. Analyze RMSD and RMSF values for ligand-protein complexes .
- QSAR models : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor counts .
Data Contradiction Analysis
Q. How to address conflicting reports on the solubility of this compound in polar vs. non-polar solvents?
- Methodological Answer :
- Solubility profiling : Conduct systematic solubility tests in DMSO, ethanol, water, and hexane at 25°C. Use UV-Vis spectroscopy to quantify saturation points .
- pH-dependent studies : Adjust pH (2–10) to assess ionization effects. The compound may exhibit higher solubility in alkaline conditions due to deprotonation of hydroxyl groups .
- Contradiction resolution : Compare results with structurally similar compounds (e.g., 2,6-dihydroxybenzoic acid), noting how alkyl chains reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
